1-Furfuryl-3,5-dichloro-6-phenylpyrazinone
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Overview
Description
1-Furfuryl-3,5-dichloro-6-phenylpyrazinone (FDP) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FDP is a pyrazinone derivative that is synthesized through a multistep process.
Mechanism Of Action
The mechanism of action of 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone is not fully understood. However, studies have suggested that 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone may act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone has also been shown to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
1-Furfuryl-3,5-dichloro-6-phenylpyrazinone has been shown to have both biochemical and physiological effects. Studies have suggested that 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone may have antibacterial and antifungal properties by disrupting the cell membrane of microorganisms. 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone has been shown to have low toxicity in animal studies.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone in lab experiments include its potential as a photosensitizer in photodynamic therapy, its antibacterial and antifungal properties, and its low toxicity. The limitations of using 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone in lab experiments include the complex synthesis process and the limited understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone. One direction is to investigate the use of 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone in the synthesis of novel materials. Another direction is to further study the mechanism of action of 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone in order to better understand its potential applications in various fields. Additionally, more studies are needed to investigate the potential of 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone as a photosensitizer in photodynamic therapy for cancer treatment.
Synthesis Methods
1-Furfuryl-3,5-dichloro-6-phenylpyrazinone is synthesized through a multistep process that involves the reaction of furfurylamine and 3,5-dichloro-2-nitropyrazine followed by reduction and cyclization. The final product is obtained after purification through column chromatography. The synthesis of 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
1-Furfuryl-3,5-dichloro-6-phenylpyrazinone has been the subject of scientific research due to its potential applications in various fields. 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone has been studied for its antibacterial, antifungal, and antitumor properties. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone has also been investigated for its use in the synthesis of novel materials.
properties
CAS RN |
151936-23-1 |
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Product Name |
1-Furfuryl-3,5-dichloro-6-phenylpyrazinone |
Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
3,5-dichloro-1-(furan-2-ylmethyl)-6-phenylpyrazin-2-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-13-12(10-5-2-1-3-6-10)19(15(20)14(17)18-13)9-11-7-4-8-21-11/h1-8H,9H2 |
InChI Key |
WHIBWOZZFXEMNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)N2CC3=CC=CO3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)N2CC3=CC=CO3)Cl)Cl |
Other CAS RN |
151936-23-1 |
synonyms |
1-furfuryl-3,5-dichloro-6-phenylpyrazinone U 92813 U-92813 |
Origin of Product |
United States |
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